6-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-3-carboxamide
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Overview
Description
6-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the 6th position of the pyridine ring, a morpholine ring attached to a butyl chain, and a carboxamide group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 6-chloropyridine-3-carboxylic acid: This can be achieved through the chlorination of pyridine-3-carboxylic acid using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of 6-chloropyridine-3-carboxylic acid chloride: The acid is then converted to its corresponding acid chloride using reagents like oxalyl chloride or thionyl chloride.
Amidation reaction: The acid chloride is reacted with 4-(morpholin-4-yl)butylamine to form the desired carboxamide. This step typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group at the 6th position of the pyridine ring can be replaced by other nucleophiles.
Amide hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.
Amide hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic substitution: Products will vary depending on the nucleophile used.
Amide hydrolysis: The major products are 6-chloropyridine-3-carboxylic acid and 4-(morpholin-4-yl)butylamine.
Oxidation and reduction: Products will depend on the specific oxidizing or reducing agents used.
Scientific Research Applications
6-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug candidate.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 6-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-[4-(piperidin-4-yl)butyl]pyridine-3-carboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.
6-chloro-N-[4-(pyrrolidin-4-yl)butyl]pyridine-3-carboxamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
6-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-3-carboxamide is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to similar compounds with different ring systems. This uniqueness can influence its reactivity, solubility, and potential biological activities.
Properties
IUPAC Name |
6-chloro-N-(4-morpholin-4-ylbutyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c15-13-4-3-12(11-17-13)14(19)16-5-1-2-6-18-7-9-20-10-8-18/h3-4,11H,1-2,5-10H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBUYHGEIPJURE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCNC(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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